molecular formula C7H3F13O3S B8564402 2,2,3,3-Tetrafluoropropyl nonafluorobutanesulfonate CAS No. 66959-14-6

2,2,3,3-Tetrafluoropropyl nonafluorobutanesulfonate

Cat. No.: B8564402
CAS No.: 66959-14-6
M. Wt: 414.14 g/mol
InChI Key: ATMKLIOVAVUSDM-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl nonafluorobutanesulfonate is a useful research compound. Its molecular formula is C7H3F13O3S and its molecular weight is 414.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

66959-14-6

Molecular Formula

C7H3F13O3S

Molecular Weight

414.14 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C7H3F13O3S/c8-2(9)3(10,11)1-23-24(21,22)7(19,20)5(14,15)4(12,13)6(16,17)18/h2H,1H2

InChI Key

ATMKLIOVAVUSDM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2,3,3-Tetrafluoropropanol (2.64 g) was added to a suspension of sodium hydride (1.08 g) in dry ether (50 ml) at 0° C. under an argon atmosphere. Stirred at 0° C. for 15 minutes. Perfluoro-1-butanesulphonyl fluoride (12.08 g) was slowly added. Stirred at reflux for 3 hours, cooled and carefully quenched with H2O. Extracted with ether, twice. The combined extracts were washed with saturated brine, dried over MgSO4, filtered and evaporated to give 2,2,3,3-tetrafluoropropyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonate as an oil. Yield 5.47 g. NMR Spectrum: (CDCl3) δ 5.9 (tt, 1H), 4.75 (t, 2H).
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (202 g, 1.52 mol, obtained from Sinochem Corp.), 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride (465 g, 1.52 mol, obtained from 3M Company) and water (500 g) were combined in a 3-liter, 3-necked round bottom flask. The flask was equipped with a magnetic stirrer, cold water condenser, thermocouple and an addition funnel. Aqueous potassium hydroxide (45 percent by weight, 211.5 g, 1.7 mol, obtained from Aldrich Chemical Co., Milwaukee, Wis.) was added dropwise via the addition funnel at such a rate that the temperature did not exceed 35° C. Once the addition of the potassium hydroxide was complete, the mixture was stirred for 16 hours at room temperature. Precipitated salts were then filtered from the mixture and the lower liquid fluorochemical product phase was separated from the upper aqueous phase. Unreacted 2,2,3,3-tetrafluoropropan-1-ol and 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride were removed from the liquid fluorochemical product phase by atmospheric distillation.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Quantity
211.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (202 grams, 1.52 moles, Sinochem Corp., Beijing, China), 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride (3M Company, Saint Paul, Minn., 465 grams, 1.52 moles) and water (500 g) were combined in a 3-liter, 3-necked round bottom flask. The flask was equipped with a magnetic stirrer, cold water condenser, thermocouple and an addition funnel. Aqueous potassium hydroxide (45 percent by weight, 211.5 g, 1.7 moles, Aldrich Chemical Co., Milwaukee, Wis.) was added dropwise via the addition funnel at such a rate that the temperature did not exceed 35° C. Once the addition of the potassium hydroxide was complete, the mixture was stirred for 16 hours at room temperature. Precipitated salts were then filtered from the mixture and the lower liquid fluorochemical product phase was separated from the upper aqueous phase. Unreacted 2,2,3,3-tetrafluoropropan-1-ol and 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride were removed from the liquid fluorochemical product phase by atmospheric distillation. Approximately 500 g of 2,2,3,3-tetrafluoropropyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate was recovered at a purity of 98.9 percent as determined by gas chromatography analysis.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Quantity
211.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 g
Type
solvent
Reaction Step Five

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